2-(2-ethoxy-4-formylphenoxy)-N-(1-naphthyl)acetamide is an organic compound notable for its potential applications in medicinal chemistry and biochemistry. This compound features a complex structure that includes a naphthyl group and an ethoxy-substituted phenyl moiety, which contribute to its biological activity. The molecular formula of this compound is C19H19NO4, and it has a molecular weight of 325.36 g/mol.
This compound can be synthesized through various chemical reactions involving the appropriate precursors. Research has highlighted its potential as a building block for more complex molecules with therapeutic properties.
2-(2-ethoxy-4-formylphenoxy)-N-(1-naphthyl)acetamide is classified as an acetamide derivative. Its structure suggests it may exhibit properties related to both phenolic compounds and amides, which are often significant in pharmacological research.
The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(1-naphthyl)acetamide can be achieved through several methods, primarily involving condensation reactions. A common approach is to react 2-(2-ethoxy-4-formylphenoxy)acetic acid with naphthylamine under acidic or basic conditions to form the desired acetamide.
Technical Details:
The molecular structure of 2-(2-ethoxy-4-formylphenoxy)-N-(1-naphthyl)acetamide can be depicted as follows:
This compound features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure:
The compound can participate in several chemical reactions due to its functional groups:
Technical Details:
The mechanism of action for 2-(2-ethoxy-4-formylphenoxy)-N-(1-naphthyl)acetamide is not fully elucidated but may involve:
Experimental studies are necessary to determine specific interactions and effects on biological systems, often employing techniques such as enzyme assays or cellular assays.
2-(2-ethoxy-4-formylphenoxy)-N-(1-naphthyl)acetamide has potential applications in:
The compound 2-(2-ethoxy-4-formylphenoxy)-N-(1-naphthyl)acetamide is defined by the International Union of Pure and Applied Chemistry (IUPAC) name 2-(2-ethoxy-4-formylphenoxy)-N-naphthalen-1-ylacetamide. This name systematically describes its three core structural domains:
Table 1: Critical Structural Elements
| Component | Functional Group | Position | Role |
|---|---|---|---|
| Phenoxy ring | Ethoxy (–OCH₂CH₃) | C2 | Electron donation, aromatic stabilization |
| Phenoxy ring | Formyl (–CHO) | C4 | Electrophilic site for reactions |
| Acetamide linker | Amide (–CONH–) | – | Hydrogen bonding, polarity |
| Aromatic moiety | 1-Naphthyl | N-attachment | Lipophilicity enhancement |
This compound is cataloged under multiple identifiers across chemical databases:
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC3=CC=CC=C32 (linear notation encoding atomic connections) [1] [9]. Table 2: Molecular and Spectroscopic Summary
| Property | Value |
|---|---|
| Molecular formula | C₂₁H₁₉NO₄ |
| Molecular weight (g/mol) | 349.4 |
| Exact mass (Da) | 349.1314 |
| Topological polar surface | 64.6 Ų |
| Heavy atom count | 26 |
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7